2-(6-Phenyl-pyridazin-3-ylsulfanyl)-acetamide
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Overview
Description
2-(6-Phenyl-pyridazin-3-ylsulfanyl)-acetamide is a heterocyclic compound that belongs to the class of pyridazine derivatives
Preparation Methods
The synthesis of 2-(6-Phenyl-pyridazin-3-ylsulfanyl)-acetamide typically involves the reaction of 6-phenylpyridazine-3-thiol with chloroacetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours, and the product is then isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
2-(6-Phenyl-pyridazin-3-ylsulfanyl)-acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: It can be reduced to form thiols using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as amines or alcohols.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its effects on various biological pathways.
Medicine: It has been investigated for its potential as an anticancer agent, as well as for its antimicrobial and anti-inflammatory properties.
Industry: The compound is used as a corrosion inhibitor for metals, particularly in acidic environments.
Mechanism of Action
The mechanism of action of 2-(6-Phenyl-pyridazin-3-ylsulfanyl)-acetamide involves its interaction with specific molecular targets and pathways. For example, as a corrosion inhibitor, the compound adsorbs onto the metal surface, forming a protective barrier that prevents the metal from reacting with corrosive agents. In biological systems, the compound may inhibit specific enzymes or receptors, thereby modulating various cellular processes .
Comparison with Similar Compounds
2-(6-Phenyl-pyridazin-3-ylsulfanyl)-acetamide can be compared with other similar compounds, such as:
2-(6-Phenyl-pyridazin-3-ylsulfanyl)-acetic acid: This compound has a carboxylic acid group instead of an amide group, which may affect its reactivity and biological activity.
2-(6-Phenyl-pyridazin-3-ylsulfanyl)-acetic acid hydrazide: This compound contains a hydrazide group, which can form additional hydrogen bonds and may have different biological properties.
2-(6-Phenyl-pyridazin-3-ylsulfanyl)-acetic acid (2,4-dihydroxy-benzylidene)-hydrazide: This compound has additional hydroxyl groups, which can increase its solubility and reactivity.
Properties
IUPAC Name |
2-(6-phenylpyridazin-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c13-11(16)8-17-12-7-6-10(14-15-12)9-4-2-1-3-5-9/h1-7H,8H2,(H2,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MESJHYQKMNZLTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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